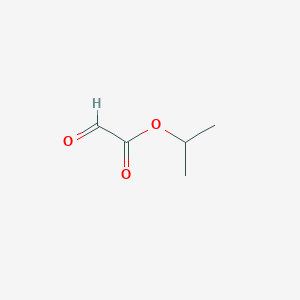

Isopropyl glyoxylate

Description

Structure

3D Structure

Properties

CAS No. |

924-53-8 |

|---|---|

Molecular Formula |

C5H8O3 |

Molecular Weight |

116.11 g/mol |

IUPAC Name |

propan-2-yl 2-oxoacetate |

InChI |

InChI=1S/C5H8O3/c1-4(2)8-5(7)3-6/h3-4H,1-2H3 |

InChI Key |

KIFFSTLDKYVBBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=O |

Origin of Product |

United States |

Significance of α Ketoesters As C2 Building Blocks in Advanced Stereoselective Synthesis

α-Ketoesters are a class of organic compounds that possess two adjacent carbonyl groups, an ester, and a ketone. This arrangement of functional groups makes them highly reactive and versatile intermediates in a multitude of chemical transformations. nih.govgoogle.com They are particularly prized as "C2 building blocks," meaning they can introduce a two-carbon unit into a molecule during a synthetic sequence. atamanchemicals.com

The utility of α-ketoesters in stereoselective synthesis is especially noteworthy. Stereoselective synthesis is a critical area of chemistry focused on the creation of molecules with a specific three-dimensional arrangement of atoms, known as stereoisomers. This control is paramount in the synthesis of pharmaceuticals and other biologically active compounds, where often only one stereoisomer exhibits the desired therapeutic effect. α-Ketoesters serve as excellent precursors for the synthesis of chiral molecules, including α-hydroxy esters and α-amino acids, which are fundamental components of many natural products and drugs. researchgate.netresearchgate.net The dual carbonyl functionality allows for a variety of stereocontrolled addition reactions, where the existing chiral information in a molecule or a chiral catalyst directs the formation of a new stereocenter. researchgate.net

Historical Development of Glyoxylate Esters in Organic Transformations

The parent compound, glyoxylic acid, has long been recognized as a key intermediate in metabolic pathways such as the glyoxylate (B1226380) cycle, which allows organisms like bacteria, fungi, and plants to convert fatty acids into carbohydrates. wikipedia.orgwikipedia.org In the realm of organic synthesis, the journey of glyoxylate esters began with early investigations into their fundamental reactivity. For the historical record, glyoxylic acid was synthesized electrosynthetically from oxalic acid. atamanchemicals.com

Early methods for the preparation of glyoxylate esters often involved the direct esterification of glyoxylic acid. acs.org These initial explorations laid the groundwork for the development of more sophisticated transformations. Over time, chemists began to appreciate the synthetic potential of the aldehyde group within the glyoxylate ester structure, leading to its use in various carbon-carbon bond-forming reactions. The development of chiral auxiliaries, such as 8-phenylmenthol, which could be attached to the glyoxylate core to direct the stereochemical outcome of reactions, was a significant advancement. psu.edu This allowed for the synthesis of α-hydroxyesters with high levels of asymmetric induction. psu.edu The exploration of different ester groups, from simple methyl and ethyl esters to more complex benzyl (B1604629) esters, further expanded the synthetic utility of this class of compounds. thieme-connect.com

Isopropyl Glyoxylate As a Contemporary Substrate in Asymmetric Catalysis Research

Esterification Strategies for Glyoxylic Acid Derivatives

The esterification of glyoxylic acid and its derivatives is a primary method for producing glyoxylate esters, including this compound. These strategies primarily involve the reaction of glyoxylic acid with an alcohol, driven by the removal of water to shift the reaction equilibrium towards the product.

Azeotropic Dehydration Techniques for Glyoxylate Ester Formation

Azeotropic dehydration is a widely utilized technique in the synthesis of glyoxylate esters to overcome the challenge of water removal during esterification. mdpi.com This process involves adding an entrainer, a solvent that forms a low-boiling azeotrope with water, to the reaction mixture. mdpi.comijirset.com As the reaction proceeds, the water-entrainer azeotrope is distilled off, effectively driving the reaction towards the formation of the ester. mdpi.comgoogle.com

In the production of this compound, this involves reacting glyoxylic acid with isopropanol (B130326) in the presence of an azeotropic solvent such as toluene (B28343) or cyclohexane. google.com The mixture is heated to reflux, and the water formed during the esterification is continuously removed as an azeotrope with the solvent. google.com This prevents the reverse reaction (hydrolysis of the ester) and allows for higher yields. The direct esterification of glyoxylic acid with isopropyl alcohol in toluene at reflux temperature (110°C) is an effective approach, as the solvent's ability to azeotrope water drives the equilibrium toward ester formation.

A patented method describes producing glyoxylic acid esters by reacting alcohols, such as those with 3 to 15 carbon atoms, with glyoxylic acid via azeotropic dehydration in the presence of a catalytic amount of an acidic substance. google.com This initially forms a mixture of glyoxylic acid ester monomers and oligomers. The oligomers are subsequently depolymerized by heating in the presence of an acid catalyst to yield the final monomeric ester product. google.com

| Parameter | Description | Source |

| Technique | Azeotropic Dehydration | mdpi.comgoogle.com |

| Reactants | Glyoxylic Acid, Isopropanol | |

| Solvent/Entrainer | Toluene, Cyclohexane | google.com |

| Process | The entrainer forms a low-boiling azeotrope with water, which is distilled off to drive the esterification reaction forward. | mdpi.comijirset.com |

| Advantage | Efficient removal of water shifts reaction equilibrium, increasing ester yield. |

Acid-Catalyzed Esterification from Glyoxylic Acid Salts

Acid-catalyzed esterification is a direct and common method for synthesizing this compound. This process involves the reaction of glyoxylic acid with isopropyl alcohol in the presence of an acid catalyst. The catalyst accelerates the nucleophilic attack of the alcohol on the carbonyl group of the carboxylic acid, followed by dehydration to form the ester.

Various acid catalysts have been employed for this transformation. Studies have compared the effectiveness of catalysts like p-toluenesulfonic acid (PTSA) and iodine. Research indicates that iodine can be more effective than PTSA, leading to higher yields and minimizing side reactions like resinification. For example, a reaction using 0.34% (w/w) iodine as a catalyst for 3 hours yielded this compound at 68.5% efficiency, whereas PTSA under similar conditions gave a 64.5% yield. Strong acidic resins have also been demonstrated as effective and reusable catalysts for the synthesis of glyoxylate esters, such as methyl glyoxylate, achieving yields up to 74.8%. gychbjb.com Another approach involves the use of boric acid, which has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids like glyoxylic acid. researchgate.net

| Catalyst | Concentration (% w/w) | Time (h) | Yield (%) | Source |

| p-Toluenesulfonic Acid (PTSA) | 0.11 | 4 | 64.5 | |

| Iodine (I₂) | 0.34 | 3 | 68.5 | |

| Strong Acidic Resin* | 5.00 | 1.5 | 74.8 | gychbjb.com |

*Data for methyl glyoxylate synthesis, shown for comparative purposes.

Novel Catalytic Approaches to this compound Synthesis

Beyond traditional esterification, novel catalytic methods are being explored to enhance the efficiency and selectivity of this compound synthesis. These approaches include innovative carbonylation reactions and the use of computational tools to uncover new mechanistic pathways.

Alkoxycarbonylation Pathways Leading to this compound

Alkoxycarbonylation represents an alternative route to glyoxylate esters. One patented method describes the synthesis of glyoxylate hemiacetals through the carbonylation of isopropyl formate (B1220265) or the direct reaction of isopropyl alcohol with carbon monoxide (CO) under high pressure (3000 psi). This process is initiated by sodium methoxide (B1231860) complexed with 15-crown-5 (B104581) ether, which stabilizes the alkoxide intermediate, leading to a 70–80% conversion to the this compound hemiacetal. The target this compound is then liberated from the hemiacetal intermediate via thermal cracking at 120–150°C.

Furthermore, computational studies have investigated alkoxycarbonylation pathways in multicomponent systems. Mechanistic studies involving the reaction of a manganese complex, Mn(CO)5Br, with potassium isopropoxide (KOiPr) have identified pathways for the formation of this compound. researchgate.netresearchgate.net These automated studies reveal that the reaction can proceed through an alkoxycarbonylation step within the manganese coordination sphere. researchgate.netresearchgate.net

| Parameter | Value | Source |

| Reactants | Isopropyl formate or Isopropyl alcohol + CO | |

| Pressure | 3000 psi | |

| Temperature | 25–56°C | |

| Catalyst/Initiator | NaOCH₃ + 15-crown-5 | |

| Yield (Hemiacetal) | 70–80% |

Automated Mechanistic Studies of this compound Formation in Multicomponent Systems

The complexity of catalytic reactions in multicomponent mixtures presents a challenge for mechanistic elucidation. To address this, automated, graph-theoretical computational tools have been developed to explore reaction networks without expert bias. researchgate.netresearchgate.net One such tool, ReNeGate (Reaction Network Graph Theoretical tool), has been applied to study the transformations within a system containing a manganese precursor, Mn(CO)5Br, and potassium isopropoxide (KOiPr), a common catalyst activation procedure. researchgate.netresearchgate.net

These automated studies successfully identified reaction pathways leading to the formation of this compound. researchgate.netresearchgate.net The computational analysis mapped out a reaction network that includes steps for alkoxycarbonylation and the eventual formation of the target ester. researchgate.netresearchgate.net This approach not only verifies previously assumed mechanisms but also has the potential to uncover unexpected and potentially more efficient reaction channels for synthesis. researchgate.net By analyzing the energy landscape of the reaction network, the most favorable routes can be identified, guiding future experimental work. researchgate.net

Electrophilic Carbonyl Reactivity of the Glyoxylate Moiety

The glyoxylate moiety in this compound presents two key electrophilic centers: the highly reactive aldehyde carbonyl carbon and the ester carbonyl carbon. The reactivity of these sites dictates the compound's participation in a variety of chemical transformations.

Nucleophilic Additions to the α-Keto Carbonyl

The aldehyde group in this compound is a primary site for nucleophilic attack. This reactivity is characteristic of aldehydes, where the carbonyl carbon possesses a partial positive charge due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. rsc.orglibretexts.org The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.org

A notable example of this reactivity is the Palladium-catalyzed decarboxylative 1,2-addition of carboxylic acids to glyoxylic acid esters, including this compound. rptu.de This reaction provides a pathway to α-hydroxy acid derivatives. For instance, the reaction of this compound with 2,4-dimethoxybenzoic acid under these conditions yields isopropyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate. rptu.de

Furthermore, the aldehyde functionality can participate in condensation reactions. The ester group, while generally less reactive than the aldehyde, can undergo hydrolysis under acidic or basic conditions to yield glyoxylic acid and isopropyl alcohol.

Investigations of the Glyoxylate α-Carbon as a Reactive Center

The α-carbon of this compound, the carbon atom adjacent to the two carbonyl groups, can function as a reactive center. This reactivity stems from the acidity of the α-hydrogen. The presence of two electron-withdrawing carbonyl groups increases the acidity of the α-hydrogen, making it susceptible to deprotonation by a strong base to form a resonance-stabilized enolate. numberanalytics.comegyankosh.ac.inlibretexts.org The resulting enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. transformationtutoring.comlibretexts.org

The formation of enolates from carbonyl compounds is a fundamental concept in organic chemistry, and strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete conversion to the enolate. libretexts.orgfiveable.me Once formed, this enolate can react with electrophiles, such as alkyl halides, in α-alkylation reactions. libretexts.org

A specific application demonstrating the reactivity of the glyoxylate α-position involves silyl (B83357) glyoxylates. In these systems, a nucleophile-triggered mdpi.comnih.gov-Brook rearrangement can generate an enolate, which then reacts with various electrophiles, including enones in Michael additions. nih.gov This cascade reaction highlights the potential of the glyoxylate α-carbon to act as a nucleophilic center after initial activation. nih.gov

Radical Additions Involving this compound Derivatives

Derivatives of this compound, particularly imines and oxime ethers, are effective acceptors in radical addition reactions, providing a powerful method for the synthesis of unnatural α-amino acids. rsc.orgamazonaws.com

Stereocontrol Models and Chiral Induction in Radical Additions to Glyoxylate Imines

Achieving stereocontrol in radical additions to the C=N bond of glyoxylate imines is crucial for the synthesis of chiral amines and amino acids. nih.gov A common and effective strategy involves the use of chiral auxiliaries attached to the imine nitrogen. These auxiliaries create a chiral environment that directs the incoming radical to one face of the imine, leading to a diastereoselective addition.

One widely used class of chiral auxiliaries is based on O-protected β-amino alcohols derived from natural amino acids like valinol and phenylglycinol. academie-sciences.fr For example, imines derived from glyoxylic acid and these chiral auxiliaries have been shown to undergo diastereoselective radical additions. academie-sciences.fr Another highly successful chiral auxiliary is Oppolzer's camphorsultam. mdpi.com When attached to glyoxylic oxime ethers, it facilitates highly diastereoselective radical additions, which can be further transformed into α- or β-amino acids. mdpi.comcapes.gov.br

Chiral N-sulfinylimines, pioneered by Davis and Ellman, have also proven effective in controlling stereochemistry in radical additions. nih.govrsc.org A protocol utilizing a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis, allowing for the stereoselective addition of C-centered radicals generated from carboxylic acids. rsc.orgrsc.orgnih.gov

The following table summarizes the diastereoselectivity achieved in the radical addition of various alkyl iodides to an N-acylhydrazone derived from propionaldehyde, demonstrating the effectiveness of this approach for different radical precursors.

| Entry | R in R-I | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Et | 80 | 95:5 |

| 2 | i-Bu | 83 | 97:3 |

| 3 | i-Pr | 80 | 96:4 |

| 4 | s-Bu | 69 | >98:2 |

| 5 | c-C6H11 | 86 | 96:4 |

| 6 | t-Bu | 83 | >98:2 |

| Data sourced from a study on radical additions to chiral N-acylhydrazones. nih.gov |

Lewis Acid Chelation Effects in Controlling Radical Reactivity

Lewis acids play a critical role in enhancing both the reactivity and stereoselectivity of radical additions to glyoxylate imine derivatives. nih.gov They function by coordinating to the glyoxylate derivative, typically in a bidentate fashion involving both the imine nitrogen and the carbonyl oxygen of the auxiliary or the ester group. nih.govacademie-sciences.fr This chelation induces a more rigid conformation in the substrate, which enhances facial differentiation of the C=N bond and lowers the energy of the LUMO, making the imine more susceptible to attack by nucleophilic alkyl radicals. mdpi.comnih.gov

The importance of Lewis acids is highlighted by experiments where their absence leads to poor stereoselectivity. For instance, the tin-mediated radical addition of isopropyl iodide to a chiral N-acylhydrazone in the absence of a Lewis acid resulted in a low diastereomeric ratio of 2:1. However, the addition of ZnCl₂ led to a significantly improved ratio of 99:1. nih.gov Various Lewis acids have been employed, including zinc-based reagents (Et₂Zn, ZnCl₂), magnesium bromide (MgBr₂), and indium chloride (InCl₃). mdpi.comnih.gov The choice of Lewis acid can be crucial, and in some cases, it can even influence the sense of stereoinduction. academie-sciences.fr

The combination of a chiral Lewis acid with an achiral glyoxylate derivative represents a catalytic asymmetric approach. The first example of catalytic asymmetric induction in radical addition to C=N bonds was reported using a chiral BOX-ligand with MgBr₂, which afforded a valine derivative with 52% enantiomeric excess. mdpi.com More recent developments have utilized copper-based chiral Lewis acids in combination with N-acylhydrazones to achieve high levels of enantioselectivity in the addition of various alkyl radicals. mdpi.com

Intramolecular Transformations of Isopropyl Phenylglyoxylates

Isopropyl phenylglyoxylate (B1224774) and its derivatives can undergo intramolecular photochemical reactions, leading to the formation of cyclic structures. These transformations are typically initiated by the absorption of UV light, which excites the phenylglyoxylate chromophore. acs.orgacs.org

One of the primary photochemical processes for alkyl phenylglyoxylates is the Norrish Type II reaction, which involves an intramolecular γ-hydrogen abstraction by the excited carbonyl group. acs.orgrsc.org This process generates a 1,4-biradical intermediate. The subsequent fate of this biradical can lead to different products. For example, rearrangement of the biradical can form cyclic lactones. acs.org

Furthermore, the photolysis of alkyl phenylglyoxylates can lead to the formation of an α-hydroxyphenylketene intermediate. acs.org This reactive ketene (B1206846) can be trapped by various nucleophiles. In an intramolecular context, if a suitable nucleophilic group is present in the alkyl chain of the ester, it can trap the ketene to form a cyclic product. This strategy has been employed in the synthesis of β-lactams. acs.org Studies on alkoxy-containing-alkyl phenylglyoxylates have shown that remote hydrogen abstraction can occur, leading to cyclization. For example, the photolysis of 4′-methoxybutyl phenylglyoxylate resulted in products derived from 1,10-hydrogen abstraction. rsc.org Similarly, irradiation of certain phenylglyoxylate derivatives can lead to intramolecular cyclization to produce γ-lactones. thieme-connect.com

Comparative Analysis of Intramolecular Hydrogen Abstraction Kinetics

The intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group of an ester, known as the Norrish Type II reaction, is a fundamental photochemical process. In the case of alkyl glyoxylates, this reaction proceeds through a 1,4-biradical intermediate, leading to the formation of an enol and a carbonyl compound. The kinetics of this process are influenced by the structure of the alkyl group and the reaction conditions.

For instance, studies on a series of alkyl phenylglyoxylates have shown that the quantum yields of product formation exhibit little variation as a function of the ester's structure, although the triplet lifetime of esters lacking γ-hydrogens, such as tert-butyl phenylglyoxylate, is substantially longer. acs.org This suggests that the presence of abstractable γ-hydrogens provides a dominant pathway for the decay of the excited triplet state.

The quantum yields and initial rate constants of product formation are also dependent on the concentration of the starting material. acs.org At lower concentrations, quantum yields greater than 1 have been observed for the formation of the carbonyl product, suggesting the involvement of a radical chain process. acs.org As the initial concentration of the glyoxylate increases, the rates of product formation from the intramolecular pathway tend to decrease, which is attributed to the increased facilitation of competing intermolecular hydrogen abstraction reactions. acs.org

A comparative analysis of the quantum yields for the formation of the carbonyl product (acetone in the case of this compound) from the Norrish Type II reaction for various alkyl phenylglyoxylates highlights the efficiency of this intramolecular pathway. The following table presents representative quantum yields for the formation of the corresponding carbonyl product from the photolysis of different alkyl phenylglyoxylates in benzene.

| Alkyl Phenylglyoxylate | Carbonyl Product | Quantum Yield (Φ) at 0.1 M |

|---|---|---|

| Ethyl Phenylglyoxylate | Acetaldehyde | 0.25 |

| n-Propyl Phenylglyoxylate | Propionaldehyde | 0.22 |

| Isopropyl Phenylglyoxylate (analog) | Acetone | 0.28 |

| n-Butyl Phenylglyoxylate | Butyraldehyde | 0.24 |

Note: The data presented is for alkyl phenylglyoxylates, which serve as close analogs for understanding the reactivity of this compound.

The similarity in quantum yields across different primary and secondary alkyl esters suggests that the rate of γ-hydrogen abstraction is not dramatically influenced by the substitution pattern at the γ-carbon in these systems. acs.org However, it is a crucial pathway that competes with other photochemical processes, such as intermolecular hydrogen abstraction and, in the presence of suitable substrates, Paternò–Büchi reactions. acs.org

Computational Support for Postulated Reaction Intermediates

The mechanism of the Norrish Type II reaction of this compound is postulated to proceed through a key short-lived intermediate, a 1,4-biradical. acs.org The existence and properties of such transient species are often investigated using computational chemistry methods, which provide valuable support for the proposed reaction pathways.

Computational studies, typically employing density functional theory (DFT) and ab initio methods, can be used to model the potential energy surface of the photochemical reaction. These calculations can elucidate the structure and stability of the excited triplet state of the glyoxylate, the transition state for the intramolecular hydrogen abstraction, and the resulting 1,4-biradical intermediate.

For analogous photochemical reactions, such as the Paternò–Büchi reaction, computational studies have been instrumental in explaining the observed regioselectivity and stereoselectivity. nih.gov These studies often focus on the relative energies of the possible biradical intermediates, with the most stable biradical corresponding to the precursor of the major product. researchgate.net The geometry and electronic structure of the biradical, including the spin distribution, can be calculated to understand its subsequent reactivity, which includes either cleavage to form the final products (enol and ketone) or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). core.ac.uk

In the context of this compound, computational models would be expected to confirm that the formation of the 1,4-biradical via γ-hydrogen abstraction is a thermodynamically and kinetically feasible process from the excited triplet state. Furthermore, these calculations can predict the lifetime of the biradical. For many 1,4-biradicals with oxygen atoms in their skeleton, the lifetimes are known to be very short, which is consistent with the experimental observation that cyclization products are often not observed in significant yields for alkyl phenylglyoxylates. acs.org

Theoretical calculations can also provide insights into the competition between the Norrish Type II pathway and other possible reactions, such as Norrish Type I cleavage (α-cleavage). By comparing the calculated energy barriers for these competing pathways, the predominance of the intramolecular hydrogen abstraction under specific conditions can be rationalized.

While specific computational studies on this compound were not identified in the reviewed literature, the well-established application of these methods to related carbonyl compounds provides a strong basis for their utility in confirming the mechanistic details of its photochemistry.

Stereoselective Transformations Featuring Isopropyl Glyoxylate As a Key Substrate

Asymmetric Carbon–Carbon Bond-Forming Reactions

Isopropyl glyoxylate (B1226380) is a valuable electrophile in asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations for constructing chiral molecules. Its activated carbonyl group readily participates in reactions such as ene and aldol (B89426) reactions, leading to the formation of densely functionalized, enantioenriched products.

Enantioselective Carbonyl-Ene Reactions with Glyoxylate Esters

The carbonyl-ene reaction is an atom-economical method for creating carbon-carbon bonds, yielding α-hydroxy esters from the reaction of glyoxylate esters with olefins. cmu.eduwikipedia.org The development of chiral Lewis acid catalysts has enabled these reactions to be performed with high enantioselectivity. wikipedia.orgthieme-connect.de

Chiral C2-symmetric copper(II) complexes have been established as highly effective Lewis acid catalysts for the enantioselective carbonyl-ene reaction between glyoxylate esters and various olefins. cmu.eduwikipedia.orgfigshare.com Complexes such as those containing bis(oxazoline) (box) ligands, including Cu(S,S)-tert-butylbis(oxazolinyl)2 (a dry complex) and its corresponding air- and water-stable bis(aquo) counterpart, have demonstrated exceptional performance. cmu.edufigshare.comlibretexts.org

These catalysts effectively promote the reaction of monosubstituted, 1,1-disubstituted, and trisubstituted olefins with glyoxylate esters. figshare.comresearchgate.net The reactions typically proceed with catalyst loadings ranging from 0.2 to 10 mol%, affording the desired γ,δ-unsaturated α-hydroxy esters in good yields and with high levels of enantioselectivity. cmu.edufigshare.com The aqua complex, in particular, shows only a slight decrease in reaction rate compared to the anhydrous version, enhancing its practical utility. libretexts.org The versatility of these copper(II)-box catalysts makes them a cornerstone for synthesizing chiral α-hydroxy esters. cmu.edufigshare.comucsf.edu

| Olefin Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Methylenecyclohexane | Cu((S,S)-t-Bu-box)₂ | 10 | 95 | 94 |

| α-Methylstyrene | Cu((S,S)-t-Bu-box)₂ | 1 | 90 | 97 |

| 1,1-Diphenylethylene | Cu((S,S)-t-Bu-box)₂ | 5 | 86 | 98 |

| (E)-1,2-Diphenylethylene | Cu((S,S)-t-Bu-box)₂ | 10 | 78 | 89 |

| Trisubstituted Olefin | Cu((S,S)-t-Bu-box)₂ | 10 | 85 | 98 |

Lanthanide complexes have also been developed as effective catalysts for asymmetric glyoxylate-ene reactions. researchgate.net Efficient C2-symmetric chiral bis(oxazoline)–lanthanide catalysts promote the reaction to produce α-hydroxy esters in yields as high as 85% and with enantiomeric excesses up to 54%. researchgate.netresearchgate.net The use of lanthanide triflates (Ln(OTf)₃) is common, as they function as effective Lewis acids. researchgate.net

Research has shown that the choice of both the lanthanide metal and the glyoxylate ester's chiral auxiliary can influence the stereochemical outcome. For instance, an enhanced level of diastereoselectivity (81% de) was achieved in the reaction between alkenes and menthyl glyoxylate when catalyzed by a bis(oxazoline)–Ln(OTf)₃ complex. researchgate.netresearchgate.net Furthermore, lanthanide(III)-PyBox complexes have been investigated for enantioselective reactions, with metals like Ytterbium(III) being particularly noted for promoting ene-type reactions. beilstein-journals.orgcapes.gov.br

| Lanthanide Metal (in Catalyst) | Glyoxylate Ester | Yield (%) | Enantiomeric Excess (% ee) | Diastereomeric Excess (% de) |

|---|---|---|---|---|

| Ytterbium (Yb) | Ethyl Glyoxylate | 85 | 54 | - |

| Samarium (Sm) | Ethyl Glyoxylate | 75 | 48 | - |

| Ytterbium (Yb) | Menthyl Glyoxylate | - | - | 81 |

Asymmetric Aldol Reactions Employing Isopropyl Glyoxylate

The aldol reaction is a powerful tool for carbon-carbon bond formation, producing β-hydroxy carbonyl compounds that are key building blocks in organic synthesis. nih.gov The direct catalytic asymmetric aldol reaction, which avoids the pre-formation of enolates, represents a highly atom-economical approach. rsc.org this compound, as a highly reactive electrophile, is an excellent substrate for these transformations. thieme-connect.com

Chiral Brønsted acids, particularly chiral phosphoric acids derived from BINOL, have emerged as powerful organocatalysts for direct asymmetric aldol reactions. thieme-connect.comresearchgate.net This methodology provides a valuable alternative to the more common enamine-based catalysis, especially for substrates that are challenging in enamine-catalyzed systems, such as acetophenones and enones. thieme-connect.com

In this approach, a chiral phosphoric acid catalyst activates the glyoxylate electrophile toward nucleophilic attack from an enolized ketone. nih.gov The reaction of various ketones with isopropyl or ethyl glyoxylate using catalysts like H8-BINOL-derived phosphoric acids proceeds to give the corresponding aldol products in good yields with moderate to good enantioselectivities. thieme-connect.comnih.gov A key feature of this method is its characteristic syn-diastereoselectivity, which complements the anti-selectivity often observed in secondary amine-catalyzed reactions. thieme-connect.comnih.gov The synthesis can be performed with catalyst loadings of 5–20 mol% in solvents like toluene (B28343).

The substrate scope of asymmetric aldol reactions with glyoxylates has been explored extensively. While the electrophilic partner is often limited to highly reactive dicarbonyl compounds like glyoxylate esters, the scope of ketone donors is quite broad. thieme-connect.com Brønsted acid catalysis has proven effective for aldol reactions involving challenging nucleophiles such as acetophenones, enones, and fused cyclic ketones. thieme-connect.com

Diastereoselectivity is a critical aspect of these reactions and is highly dependent on the catalytic system. As noted, chiral phosphoric acid catalysis typically favors the formation of syn-aldol products. thieme-connect.com In contrast, other organocatalysts, such as N-Tosyl-(Sa)-binam-l-prolinamide, have been shown to be effective in producing anti-aldol products with high diastereoselectivity when reacting ketones with glyoxylic acid or its esters. thieme-connect.comresearchgate.net The reaction of cyclopentanone (B42830) can sometimes result in poor diastereoselectivity, though specific catalysts have been developed to improve this outcome. nih.gov The choice of ketone donor and aldehyde acceptor significantly influences both diastereo- and enantioselectivity, with aliphatic aldehydes often providing higher diastereoselectivity than aromatic ones in certain systems. nih.govacs.org

| Ketone Donor | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee, syn isomer) |

|---|---|---|---|

| Cyclohexanone | 85 | 84:16 | 85 |

| Cyclopentanone | 82 | 83:17 | 80 |

| Acetophenone | 75 | - | 65 |

| 2-Hexanone | 78 | 80:20 | 70 |

| 3-Pentanone | 90 | 86:14 | 88 |

Asymmetric 1,2-Additions to Glyoxylate Esters and Derivatives

The electrophilic carbonyl carbon of glyoxylate esters is a prime target for nucleophilic additions. Enantioselective variants of these reactions provide direct access to optically active α-hydroxy esters and their derivatives, which are crucial intermediates in medicinal and materials chemistry.

Ruthenium-Catalyzed Asymmetric Addition of Boronic Acids

The enantioselective 1,2-addition of arylboronic acids to glyoxylate esters represents a powerful method for synthesizing optically active mandelic acid derivatives. Research has demonstrated that ruthenium catalysts, when paired with chiral ligands, are highly effective for this transformation. thieme-connect.comrsc.org A notable system employs a catalyst generated in situ from RuCl₂(PPh₃)₃ and the chiral bidentate phosphoramidite (B1245037) ligand (R,R)-Me-BIPAM. thieme-connect.comthieme-connect.com

This catalytic system has been successfully applied to the reaction of various arylboronic acids with glyoxylate esters. While tert-butyl glyoxylate often provides the highest yields, this compound is also a highly effective substrate, conferring high enantioselectivities. thieme-connect.comthieme-connect.com A key finding in optimizing this reaction is the addition of a fluoride (B91410) salt, such as potassium fluoride (KF), which significantly enhances enantioselectivity. thieme-connect.comrsc.org The proposed role of the fluoride is to activate the boronic acid, thereby facilitating the crucial transmetalation step in the catalytic cycle. thieme-connect.com The reaction accommodates a range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups at the para and meta positions, achieving enantiomeric excesses (ee) of up to 99%. rsc.org

Table 1: Ruthenium-Catalyzed Asymmetric Addition of Arylboronic Acids to Glyoxylates Data is representative of findings described in the literature.

| Arylboronic Acid (ArB(OH)₂) | Glyoxylate Ester | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | This compound | Good | High | thieme-connect.com |

| 4-Methoxyphenylboronic acid | tert-Butyl glyoxylate | High | 98% | rsc.org |

| 3-Chlorophenylboronic acid | tert-Butyl glyoxylate | Good | 99% | rsc.org |

| Naphthylboronic acid | tert-Butyl glyoxylate | High | Up to 99% | rsc.org |

Palladium-Catalyzed Enantioselective Additions to Glyoxylate-Derived Hydrazones

To access chiral α-aryl α-hydrazino esters, a valuable class of non-proteinogenic amino acid precursors, palladium-catalyzed asymmetric additions have been developed. These reactions involve the 1,2-addition of aryl boronic acids to hydrazones derived from glyoxylate esters. nih.gov Catalytic systems combining palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) with specifically designed pyridine-hydrazone ligands have proven effective. nih.gov

The substrates for this transformation are N-carbamoyl protected glyoxylate-derived hydrazones, with protecting groups such as Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) being utilized. nih.gov The reaction yields the desired α-aryl α-hydrazino esters with high levels of enantioselectivity. nih.gov The resulting products are key building blocks for the synthesis of more complex molecules like hydrazinopeptides and N-aminopeptides. nih.gov

Enantioselective Friedel-Crafts Alkylations with this compound

The Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds is a fundamental C-C bond-forming reaction. Its enantioselective variant using glyoxylate derivatives provides a direct route to optically active aryl- and heteroarylglycine derivatives.

Chiral Silane (B1218182) Lewis Acid Mediated Alkylations of Indoles

A highly practical approach for the enantioselective Friedel-Crafts reaction between indoles and a glyoxylate derivative involves the use of a chiral silane Lewis acid. Specifically, a simple, strained silacycle has been shown to mediate the reaction between electron-rich heteroarenes like indole (B1671886) and the benzoylhydrazone of this compound. nih.gov This method is notable for its practicality and scalability, as demonstrated by successful reactions conducted on a five-gram scale. nih.gov The chiral silane activates the hydrazone, facilitating the nucleophilic attack from the indole to produce chiral indolylglycine derivatives with high stereocontrol.

Catalyst-Free Approaches to (3-Indolyl)glycine Derivatives from Ethyl/Isopropyl Glyoxylate

Interestingly, the synthesis of (3-indolyl)glycine derivatives can also be achieved without the need for a metal or organocatalyst. nih.govresearchgate.net A three-component reaction involving an indole, an amine, and ethyl glyoxylate can proceed under solvent-free conditions to afford the desired alkylation products in good to high yields, ranging from 61% to 93%. researchgate.net This approach offers a convenient and atom-economical pathway to these valuable amino acid derivatives. researchgate.net While many Friedel-Crafts reactions with glyoxylate-derived imines require catalysts like TFA or Yb(OTf)₃, these catalyst-free conditions, which can also be run in water, highlight an environmentally benign alternative. nih.gov

Table 2: Catalyst-Free Three-Component Synthesis of (3-Indolyl)glycine Derivatives Data is representative of findings described in the literature.

| Indole | Amine | Glyoxylate | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Indole | Benzylamine | Ethyl glyoxylate | Solvent-free | 93% | researchgate.net |

| Indole | Aniline | Ethyl glyoxylate | Solvent-free | 91% | researchgate.net |

| 2-Methylindole | Benzylamine | Ethyl glyoxylate | Solvent-free | 85% | researchgate.net |

| Indole | Methylamine | Glyoxalic acid | Water, RT | ~Quantitative | nih.gov |

Chiral Induction Strategies in this compound Chemistry

Asymmetric induction is the process that favors the formation of one enantiomer or diastereoisomer over another during a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of reactions involving this compound, several strategies are employed to achieve high levels of stereocontrol.

The most prominent strategy discussed is external asymmetric induction, where a chiral catalyst creates a chiral environment for the reaction. wikipedia.org The ruthenium- and palladium-catalyzed 1,2-additions are prime examples. In the ruthenium-catalyzed system, the chiral (R,R)-Me-BIPAM ligand coordinates to the metal center, dictating the facial selectivity of the arylboronic acid's addition to the glyoxylate carbonyl. thieme-connect.comthieme-connect.com Similarly, in the palladium-catalyzed reaction, chiral pyridine-hydrazone ligands control the enantioselective addition to the C=N bond of the glyoxylate-derived hydrazone. nih.gov The enantioselective Friedel-Crafts alkylation mediated by a chiral silane Lewis acid also falls into this category, where the chiral catalyst activates the electrophile and controls the stereochemical outcome. nih.gov

Another major strategy is the use of a chiral auxiliary, which is a chiral moiety temporarily attached to the substrate to direct the stereochemistry of a reaction—a form of internal asymmetric induction. wikipedia.org While the examples provided primarily use external catalysts, the derivatization of this compound into a hydrazone or imine is a key step that could be adapted for this strategy by using a chiral hydrazine (B178648) or amine.

Advanced strategies such as dynamic kinetic resolution (DKR) also represent a powerful form of chiral induction. nih.gov DKR transforms a racemic starting material into a single, optically enriched product by combining rapid racemization of the substrate with a stereoselective reaction. While not detailed for this compound itself in the provided context, related ruthenium-catalyzed asymmetric transfer hydrogenations of α-keto esters employ DKR to construct multiple stereocenters with high control, illustrating the potential of such advanced methods in this area of chemistry. researchgate.net

Utilization of Chiral Auxiliaries in Radical and Ionic Additions

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to radical and ionic additions to glyoxylate derivatives.

In the realm of ionic additions, chiral glyoxylate esters have been shown to undergo highly diastereoselective nucleophilic additions. For instance, the glyoxylate ester of 8-phenylmenthol, a highly effective chiral auxiliary, reacts with Grignard reagents to afford α-hydroxy esters with excellent levels of asymmetric induction (98.1–99.4% diastereomeric excess). psu.edu The phenyl group of the auxiliary is believed to effectively block one face of the aldehyde, directing the incoming nucleophile to the opposite face. psu.eduresearchgate.net This principle has been applied in aza-Diels-Alder reactions, where glyoxylate imines bearing two chiral auxiliaries, such as N-(1-phenylethyl) and 8-phenylmenthol, react with dienes to yield cycloadducts with high diastereoselectivity (87–96%). researchgate.net

In radical additions, chiral auxiliaries attached to glyoxylate derivatives, such as oxime ethers or N-acylhydrazones, have proven effective in directing stereochemistry. Oppolzer's camphorsultam, for example, has been used as a chiral auxiliary in diastereoselective radical additions to glyoxylic oxime ethers, leading to the formation of α-amino acid precursors. mdpi.com Similarly, chiral N-acylhydrazones derived from glyoxylates undergo tin-mediated radical additions with alkyl iodides in the presence of a Lewis acid like zinc chloride, affording adducts with very high diastereoselectivity (e.g., 99:1 dr for isopropyl iodide addition). nih.gov The Lewis acid is thought to enforce a rigid, chelated conformation, which is key to the high stereocontrol observed. nih.gov

Table 1: Diastereoselective Addition of Isopropyl Radical to a Chiral N-Acylhydrazone

| Entry | Lewis Acid | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| 1 | None | 2:1 | nih.gov |

Design and Application of Chiral Ligands (e.g., Bisoxazolines, Phosphoramidites)

The use of chiral ligands in combination with metal catalysts offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product.

Bisoxazoline (BOX) Ligands: Chiral bis(oxazoline) (BOX) ligands are a privileged class of C2-symmetric ligands that have been widely used in asymmetric catalysis. sigmaaldrich.com In combination with metal triflates (e.g., Cu(OTf)₂, Mg(OTf)₂), BOX ligands catalyze the asymmetric hetero-Diels-Alder reaction between glyoxylate esters, including this compound, and dienes like Danishefsky's diene. nih.govscispace.com These reactions proceed via a Mukaiyama-type aldol addition followed by cyclization to afford tetrahydropyran (B127337) derivatives in good yields and with significant enantiomeric excess (up to 72% ee). nih.govscispace.com The stereochemical outcome is influenced by the specific structure of the BOX ligand, the glyoxylate ester, and the reaction temperature. researchgate.net Conformationally constrained BOX ligands have been shown to provide improved enantioselectivity. nih.govscispace.com

Phosphoramidite Ligands: Phosphoramidites have emerged as a versatile and highly effective class of ligands in transition-metal-catalyzed asymmetric reactions. sioc-journal.cnmdpi.comdicp.ac.cn Chiral bidentate phosphoramidite ligands, such as (R,R)-Me-BIPAM, have been used with ruthenium catalysts for the enantioselective 1,2-addition of arylboronic acids to glyoxylate esters. thieme-connect.com While tert-butyl glyoxylate often gives the highest yields, this compound also provides high enantioselectivity in these transformations. thieme-connect.com The active catalyst is conveniently generated in situ, and the addition of an activator like potassium fluoride (KF) can enhance enantioselectivity by facilitating the transmetalation step. thieme-connect.com

Table 2: Asymmetric Hetero-Diels-Alder Reaction of Glyoxylate Esters with Danishefsky's Diene Catalyzed by a Cu(II)-BOX Complex

| Glyoxylate Ester | Ligand | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Methyl Glyoxylate | Constrained Bisoxazoline | 72% | 65% | scispace.com |

Asymmetric Catalysis with N-Triflylphosphoramides and Related Acidic Catalysts

N-Triflylphosphoramides (NTPAs) are a class of highly acidic chiral Brønsted acids that have proven to be powerful catalysts for a wide range of asymmetric transformations. researchgate.netresearchgate.netrsc.org Their high acidity, derived from the electron-withdrawing N-triflyl group, allows them to activate even weakly basic substrates that are challenging for more traditional phosphoric acid catalysts. rsc.orgacs.org

In the context of reactions involving glyoxylates, NTPAs have been employed in enantioselective carbonyl-ene reactions. For example, the reaction between various aldehydes and glyoxylates can be effectively catalyzed by an NTPA. researchgate.net The reaction proceeds with good enantioselectivity for several glyoxylate esters, including ethyl, benzyl (B1604629), and this compound, which afforded the corresponding α-hydroxy ester product with 88% ee. researchgate.net The enantioselectivity is often higher in non-polar solvents, suggesting the involvement of a tight ion pair between the protonated substrate and the chiral counteranion of the catalyst in the reaction mechanism. researchgate.net The bulky substituents on the BINOL-derived backbone of the NTPA create a well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack on the activated glyoxylate. ruepinglab.com

Table 3: Enantioselective Carbonyl-Ene Reaction Catalyzed by N-Triflylphosphoramide (NTPA)

| Glyoxylate Ester | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Ethyl Glyoxylate | 86% | researchgate.net |

| Benzyl Glyoxylate | 87% | researchgate.net |

Dynamic Kinetic Resolutions and Stereoconvergent Transformations

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. nih.gov This is achieved by combining a rapid, catalyst-mediated racemization of the starting material with a highly enantioselective, irreversible reaction.

Asymmetric Transfer Hydrogenation of α-Keto Esters

Asymmetric transfer hydrogenation (ATH) is a key method for the enantioselective reduction of ketones and imines. When applied to racemic α-keto esters, which can undergo racemization at the α-position, a dynamic kinetic resolution can be achieved. nih.govnih.gov This process allows for the synthesis of α-hydroxy esters with high diastereo- and enantioselectivity. organic-chemistry.orgunc.edu

The DKR-ATH of β-substituted α-keto esters has been successfully accomplished using ruthenium catalysts bearing a chiral monosulfonated diamine ligand, such as (arene)RuCl(monosulfonamide) complexes. nih.govnih.govorganic-chemistry.org In these reactions, formic acid/triethylamine is typically used as the hydrogen source. The catalyst facilitates both the racemization of the α-keto ester and the highly enantioselective reduction of the ketone. nih.gov While much of the work has focused on β-aryl α-keto esters which can cyclize to form lactones, the fundamental principle is applicable to a range of α-keto esters. nih.govorganic-chemistry.org The choice of solvent and ligand structure is crucial for achieving high selectivity. nih.gov For example, the transfer hydrogenation of α-methoxyimino-β-keto esters using a Noyori-Ikariya type ruthenium complex shows that the geometry of the imino substituent can significantly affect reactivity and enantioselectivity. semanticscholar.org This methodology provides a highly efficient route to valuable chiral building blocks from readily available racemic starting materials. nih.govcore.ac.uk

Catalytic Systems and Methodological Innovations for Isopropyl Glyoxylate Transformations

Lewis Acid Catalysis in Stereoselective Glyoxylate (B1226380) Reactions

Lewis acid catalysis plays a pivotal role in the stereoselective transformation of isopropyl glyoxylate, enabling the synthesis of chiral α-hydroxy esters, which are valuable building blocks in organic synthesis. The coordination of a Lewis acid to the carbonyl oxygen of the glyoxylate enhances its electrophilicity and provides a chiral environment to direct the approach of a nucleophile, thereby controlling the stereochemical outcome of the reaction. Various metal-based Lewis acids have been developed and successfully applied in asymmetric reactions involving this compound.

C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids

C2-symmetric copper(II) complexes, particularly those with bis(oxazoline) (box) ligands, have emerged as highly effective chiral Lewis acids for a range of enantioselective reactions involving glyoxylate esters. researchgate.netcmu.edupsu.edu These catalysts are known for their ability to form distorted square planar or square pyramidal complexes, which effectively control the facial selectivity of the reacting partners. psu.edu

In the context of the carbonyl-ene reaction, C2-symmetric copper(II) complexes catalyze the reaction between this compound and various olefins to produce homoallylic alcohols with high yields and enantioselectivities. researchgate.netcmu.edu For instance, the complex Cu((S,S)-t-Bu-box)(H2O)22 has demonstrated excellent performance in the reaction of ethyl glyoxylate with olefins like isobutylene (B52900) and α-methylstyrene. cmu.edu The synthetic utility of this method is underscored by the successful gram-scale synthesis of the desired adducts with low catalyst loading. cmu.edu The use of different counterions and ligand substituents allows for the fine-tuning of the catalyst's reactivity and selectivity. cmu.edupsu.edu

The versatility of these copper(II) complexes extends to other important transformations, including Diels-Alder reactions. Although moderate enantioselectivity was initially observed in the hetero-Diels-Alder reaction of this compound with less reactive dienes, these catalysts have proven to be versatile for various cycloaddition reactions. scielo.brdeepdyve.com The success of these catalysts is often attributed to the bidentate coordination of the glyoxylate substrate to the chiral Lewis acid, which creates a well-defined and predictable transition state. psu.edu

Table 1: Performance of C2-Symmetric Copper(II) Catalysts in the Ene Reaction of Ethyl Glyoxylate

Lanthanide(III) Complexes in Asymmetric Ene and Diels-Alder Reactions

Lanthanide(III) complexes, particularly lanthanide triflates (Ln(OTf)₃), are powerful Lewis acids that have been successfully employed in asymmetric reactions of glyoxylates. researchgate.netmdpi.com Their utility stems from their water-tolerant nature, which eliminates the need for rigorously dry solvents. mdpi.com Chiral lanthanide(III) complexes, often prepared in situ from a lanthanide triflate, a chiral ligand like (R)-(+)-binaphthol, and a base, have been shown to catalyze Diels-Alder reactions with high efficiency. scielo.br

In the glyoxylate-ene reaction, C2-symmetric chiral bis(oxazoline)–lanthanide catalysts have been developed, affording α-hydroxy esters in good yields and moderate enantioselectivities. researchgate.net An enhanced level of diastereoselectivity was achieved when using menthyl glyoxylate as the substrate. researchgate.net Similarly, in the hetero-Diels-Alder reaction of glyoxylate esters with Danishefsky's diene, chiral bis(oxazoline)–lanthanide complexes have proven to be effective catalysts. aminer.org The choice of the lanthanide metal can influence the enantioselectivity, with heavier lanthanides sometimes providing higher enantiomeric excesses. wiley-vch.de

Applications of Magnesium(II) and Indium(III) in Stereoselective Additions

While less common than copper or lanthanide catalysts, magnesium(II) and indium(III) complexes have also found application in stereoselective additions to glyoxylates. Chiral Mg(II)-complexes have been explored for the asymmetric carbonyl-ene reaction, where the introduction of P-donor units in the ligand can fine-tune the Lewis acidity and chiral environment for improved catalytic efficiency. researchgate.net

Indium(III)-catalyzed intermolecular glyoxylate-ene reactions have been developed, providing an efficient route to homoallylic alcohols with high enantioselectivities. researchgate.net A notable feature of this system is its ability to differentiate between geometrical isomers of alkenes, with only the isomers having a proton β-cis to the substituent reacting. researchgate.net This selectivity adds another layer of control to the synthetic methodology.

Brønsted Acid Catalysis in Glyoxylate Chemistry

In addition to Lewis acids, chiral Brønsted acids have emerged as powerful catalysts for enantioselective transformations of this compound. These catalysts operate by activating the glyoxylate through protonation, thereby lowering its LUMO and facilitating nucleophilic attack. The chiral counteranion of the Brønsted acid then controls the stereochemical outcome of the reaction.

Highly Acidic N-Triflylphosphoramides as Enantioselective Catalysts

N-triflylphosphoramides (NTPAs) are a class of highly acidic Brønsted acids that have proven to be more effective than the corresponding phosphoric acids in many enantioselective transformations. researchgate.netrsc.orgresearchgate.net Their increased acidity allows them to activate less reactive substrates and form tighter ion pairs, leading to improved reactivity and enantioselectivity. researchgate.net

NTPAs have been successfully used as catalysts in the enantioselective Prins cyclization between enals and glyoxylates. acs.org In these reactions, the NTPA catalyst facilitates the generation of an oxocarbenium ion, which then undergoes a stereocontrolled cyclization. acs.org Furthermore, F10BINOL-derived N-sulfonyl phosphoramide (B1221513) has been employed as a chiral strong Brønsted acid catalyst for the enantioselective intermolecular carbonyl–ene reaction of simple olefins with ethyl glyoxylate. x-mol.com This methodology provides an atom-economical and environmentally friendly route to enantioenriched allylic and homoallylic alcohols. x-mol.com The broad applicability of NTPAs is highlighted by their use in a variety of other asymmetric transformations, including cycloadditions and electrophilic aromatic substitutions. rsc.orgresearchgate.net

Chiral Phosphoric Acid Catalysis in Asymmetric Reactions

Chiral phosphoric acids (CPAs), derived from BINOL and related scaffolds, are versatile Brønsted acid catalysts that have been widely used in asymmetric synthesis. rsc.orgbeilstein-journals.org They can act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding. beilstein-journals.org

In the context of glyoxylate chemistry, CPAs have been employed to catalyze the asymmetric addition of various nucleophiles. For instance, the enantioselective addition of 4,7-dihydroindoles to imines derived from glyoxylates can be catalyzed by CPAs, providing access to chiral 2-indolyl methanamine derivatives. researchgate.net Furthermore, CPAs have been shown to be effective catalysts for carbonyl-ene reactions involving glyoxylate esters. researchgate.net The steric and electronic properties of the CPA catalyst, particularly the substituents at the 3,3'-positions of the BINOL backbone, can be modified to enhance stereoselectivity and yield.

Table 2: Comparison of Brønsted Acid Catalysts in Glyoxylate Reactions

Organocatalysis and Cooperative Catalysis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small, metal-free organic molecules to catalyze chemical transformations. units.itmdpi.com This approach often provides distinct reactivity and selectivity compared to traditional metal-based or enzymatic catalysis. In the context of this compound, organocatalysis, particularly in synergistic combination with metal catalysts, has enabled significant methodological innovations for constructing complex chiral molecules.

Aminocatalysis in Asymmetric Glyoxylate Transformations

Aminocatalysis, which employs chiral primary or secondary amines, is a cornerstone of organocatalysis for the functionalization of carbonyl compounds. researchgate.net The fundamental principle involves the condensation of the amine catalyst with a carbonyl compound to form a transient nucleophilic enamine or an electrophilic iminium ion. This activation strategy has been successfully applied to asymmetric transformations involving glyoxylate esters.

A prominent example is the proline-catalyzed Mannich reaction, which facilitates the asymmetric carbon-carbon bond formation between an aldehyde, an amine, and a β-dicarbonyl compound. In reactions involving glyoxylate derivatives, such as the N-p-methoxyphenyl (PMP) protected α-imino ethyl glyoxylate, unmodified aldehydes can be used as nucleophiles. units.it The chiral amine catalyst, often L-proline or a derivative, activates the aldehyde by forming a chiral enamine. This enamine then attacks the electrophilic imine derived from the glyoxylate ester in a highly stereocontrolled manner. This method provides access to chiral β-amino and α-amino acid derivatives with high yields and excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net

Similarly, tetrapeptides have been shown to catalyze the asymmetric aldol (B89426) reaction between α-branched aldehydes and glyoxylates. nih.gov This biomimetic approach generates acyclic molecules with all-carbon quaternary stereocenters, which are valuable building blocks in organic synthesis. nih.gov The effectiveness of these aminocatalysts often relies on their bifunctional nature, where a hydrogen-bond donor group on the catalyst activates the electrophile (the glyoxylate) while the amine moiety controls the stereochemical outcome through the enamine intermediate. nih.gov

Synergistic Metal–Organocatalysis in Complex Bond Formations

Synergistic catalysis represents a sophisticated strategy where two distinct catalytic cycles operate in concert to enable a single, powerful transformation. princeton.edu This approach involves the simultaneous activation of both the nucleophile and the electrophile by separate catalysts, often an organocatalyst and a transition metal complex. princeton.eduethz.ch This dual activation diminishes the HOMO-LUMO gap between the reacting partners, often enabling reactions that are difficult or impossible to achieve with a single catalyst. ethz.ch

A well-established example of this concept is the merger of palladium catalysis and enamine catalysis for the α-allylic alkylation of aldehydes and ketones. princeton.edumdpi.com In this system, the organocatalyst (a chiral amine like pyrrolidine) reacts with a carbonyl compound to form a nucleophilic enamine. Concurrently, a palladium(0) catalyst activates an allyl acetate (B1210297) to generate an electrophilic π-allyl palladium(II) complex. princeton.edu The subsequent reaction between the catalytically generated enamine and the π-allyl complex forms the new carbon-carbon bond with high stereocontrol, followed by hydrolysis to release the product and regenerate both catalysts. princeton.edumdpi.com

This synergistic principle is directly applicable to transformations involving this compound as the electrophilic partner. By combining a chiral aminocatalyst with an achiral metal catalyst, new pathways for enantioselective bond formation are unlocked. nih.gov For instance, the combination of proline catalysis with silver(I) catalysis has been used in three-component coupling reactions involving alkynylbenzaldehydes, amines, and ketones, demonstrating the power of merging enamine and π-acid catalysis. princeton.edu Such strategies hold significant potential for developing novel, highly selective reactions for the functionalization of this compound.

Transition Metal Catalysis in this compound Reactivity

Transition metal catalysis is a fundamental pillar of modern organic synthesis, offering a vast array of transformations due to the unique electronic and steric properties of metal complexes. numberanalytics.comnumberanalytics.com Metals like ruthenium and palladium provide powerful catalytic cycles for creating stereochemically complex products from simple precursors such as this compound. numberanalytics.com

Ruthenium-Mediated Asymmetric Additions

Ruthenium complexes have proven to be highly effective catalysts for asymmetric addition reactions to the carbonyl group of glyoxylate esters. A significant application is the enantioselective 1,2-addition of arylboronic acids to glyoxylates, which yields optically active α-hydroxy esters, including valuable mandelic acid derivatives. rsc.orgthieme-connect.com

In a typical catalytic system, a ruthenium precursor such as RuCl2(PPh3)3 is combined in situ with a chiral ligand. thieme-connect.com The chiral bidentate phosphoramidite (B1245037) ligand (R,R)-Me-BIPAM, which is derived from linked BINOL, has demonstrated exceptional performance in this transformation. rsc.orgthieme-connect.com The reaction is often enhanced by the addition of a fluoride (B91410) salt, such as potassium fluoride (KF), which is believed to activate the boronic acid and facilitate the crucial transmetalation step. thieme-connect.com While various glyoxylate esters can be used, tert-butyl glyoxylate has been reported to give the highest yields, though this compound also confers high enantioselectivity. thieme-connect.com The reaction accommodates a wide range of arylboronic acids with both electron-donating and electron-withdrawing substituents. thieme-connect.com

Table 1: Ruthenium-Catalyzed Asymmetric Addition of Arylboronic Acids to Glyoxylates Catalyst system: [RuCl2(Ph3P)3] and (R,R)-Me-BIPAM ligand. thieme-connect.com

| Arylboronic Acid (ArB(OH)₂) | Ester Group | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | tert-Butyl | 90 | 99 |

| 4-Methoxyphenyl | tert-Butyl | 88 | 99 |

| 4-Fluorophenyl | tert-Butyl | 85 | 98 |

| 3-Chlorophenyl | tert-Butyl | 86 | 98 |

| 1-Naphthyl | tert-Butyl | 70 | 99 |

Note: Data is primarily based on reactions with tert-butyl glyoxylate, as reported in the literature, with this compound noted as conferring similarly high enantioselectivity. thieme-connect.com

Palladium-Catalyzed Stereoselective Transformations

Palladium catalysis offers a versatile platform for a variety of stereoselective transformations, including reactions involving this compound. nih.gov One of the most prominent applications is the asymmetric glyoxylate-ene reaction, which provides a direct route to optically active α-hydroxy esters. mdpi.com

This reaction is typically catalyzed by chiral palladium(II) complexes. In the presence of such a catalyst, an alkene reacts with this compound to form a new carbon-carbon bond and a hydroxyl-bearing stereocenter with high levels of enantiocontrol. mdpi.com The reaction proceeds smoothly under mild conditions, and the catalytic systems can often be recycled and reused, which is advantageous for large-scale synthesis. mdpi.com The electronic properties of the alkene substrate can influence reactivity, but a range of substituted styrenes and other olefins participate effectively. mdpi.com Other palladium-catalyzed transformations include the allylation of glyoxylate using vinylsilanes as nucleophiles, catalyzed by chiral dicationic palladium complexes. organic-chemistry.org

Table 2: Palladium-Catalyzed Asymmetric Glyoxylate-Ene Reaction Reaction between various alkenes and glyoxylate esters catalyzed by a chiral Pd(II) complex. mdpi.com

| Alkene | Glyoxylate Ester | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| α-Methylstyrene | Ethyl | 94 | 70 |

| α-Methyl-4-chlorostyrene | Ethyl | 92 | 75 |

| α-Methyl-4-methylstyrene | Ethyl | 95 | 68 |

| 1,1-Diphenylethylene | Ethyl | 90 | 65 |

Metal-Ligand Cooperative Catalysis in Dehydrogenative Reactions

Metal-ligand cooperative (MLC) catalysis is an advanced strategy where the ligand is not merely a spectator that tunes the steric and electronic properties of the metal center, but actively participates in bond activation and formation. nsf.govrsc.org This concept is particularly powerful in hydrogenation and dehydrogenation reactions, where the ligand can assist in the heterolytic cleavage of H-H or C-H bonds. rsc.orgmdpi.com

A common mechanism involves the reversible dearomatization of a pyridine-based pincer ligand. nsf.govmdpi.com In a dehydrogenative cycle, a metal-bound alkoxide is deprotonated by a basic site on the ligand, leading to the formation of the corresponding carbonyl compound (e.g., an aldehyde or ketone), a metal-hydride, and a protonated, dearomatized ligand. The subsequent release of dihydrogen (H₂) regenerates the aromatic, catalytically active form of the complex, completing the cycle. mdpi.com

Pincer complexes of ruthenium and iridium are well-known to facilitate such transformations, enabling reactions like the acceptorless dehydrogenation of alcohols to esters and the synthesis of pyrroles from alcohols and amino alcohols. nsf.govmdpi.com While specific examples involving this compound in dehydrogenative coupling are not extensively documented, the principles of MLC provide a robust framework for designing novel transformations. The ability of these catalysts to mediate C-H, O-H, and N-H bond activation under mild conditions makes them highly suitable for complex synthetic challenges involving functionalized substrates like this compound. escholarship.org

Strategic Applications of Isopropyl Glyoxylate in Complex Molecule Synthesis

Construction of Chiral α-Hydroxy Esters and Related α-Functionalized Scaffolds

The synthesis of chiral α-hydroxy esters is a cornerstone of modern organic synthesis, as these motifs are prevalent in numerous natural products and pharmaceuticals. rsc.org Isopropyl glyoxylate (B1226380) is an ideal substrate for asymmetric additions to its carbonyl group, providing direct access to these valuable compounds. Methodologies for producing these esters often involve the stereoselective reduction of the corresponding α-keto esters or, more directly, the enantioselective addition of nucleophiles to the aldehyde of the glyoxylate.

Biocatalytic approaches have proven highly effective in this regard. For instance, the asymmetric reduction of ketoesters to their corresponding (R)-hydroxy esters can be achieved with high efficiency using ketoreductase enzymes like KRED1001. nih.gov This process often employs a cofactor regeneration system, such as using glucose dehydrogenase, to ensure catalytic turnover. nih.gov The resulting chiral α-hydroxy esters can then be saponified to the enantiomerically pure α-hydroxy acids without epimerization. nih.gov

Beyond simple reductions, isopropyl glyoxylate can be functionalized through palladium-catalyzed C(sp³)–H alkylation of the corresponding lactic acid, assisted by an 8-aminoquinoline (B160924) auxiliary, to generate a diverse range of chiral α-hydroxy acids. rsc.org These methods provide a practical and straightforward route to access complex α-hydroxy acid and ester scaffolds. rsc.org

Enantioselective Synthesis of Chiral α-Branched Amines and Noncanonical α-Amino Acid Derivatives

The synthesis of optically active α-branched amines and unnatural amino acids is of significant interest due to their roles as chiral synthons and their presence in biologically active peptides. This compound is a key precursor in several powerful strategies to access these structures, primarily through the formation and subsequent reaction of its corresponding imine and hydrazone derivatives.

Imines derived from this compound are highly valuable intermediates in the synthesis of α-branched amines and amino acid derivatives. These imines, often activated by an electron-withdrawing group on the nitrogen atom (e.g., N-carbamoyl, N-phosphinoyl, or N-sulfonyl), function as effective glycine (B1666218) α-cation synthons. wiley-vch.dersc.org The increased reactivity of these activated imines facilitates nucleophilic addition, which is a common strategy for forming the core C-C bond of the target amine. wiley-vch.dersc.org

The general synthetic route involves three main steps: the formation of the imine from the glyoxylate, the nucleophilic addition of a carbanion (such as a Grignard reagent), and finally, the cleavage of the activating group to yield the desired α-branched amine. wiley-vch.de The use of chiral auxiliaries on the imine nitrogen allows for highly diastereoselective additions, providing reliable access to enantiomerically enriched products. wiley-vch.de For example, chiral phosphonyl imines have been shown to react with lithium glycine enolates to produce α,β-diamino esters with excellent chemical yields and high diastereoselectivity. nih.gov

α-Hydrazino acids are unique amino acid analogues where the α-carbon is replaced by a nitrogen atom, leading to peptidomimetics with constrained conformations and interesting biological properties. nih.govnd.edu These compounds are often synthesized from α-amino acids or α-bromo acids. nih.gov A powerful alternative involves the use of hydrazones derived from glyoxylates.

Catalytic enantioselective methods have been developed for accessing α-aryl monoalkylhydrazines, which are direct precursors to various 1,2-diaza heterocycles. researchgate.net One such approach involves the palladium-catalyzed asymmetric 1,2-addition of aryl boronic acids to N-carbamoyl protected glyoxylate-derived hydrazones. researchgate.net This methodology yields valuable α-aryl α-hydrazino esters with high enantioselectivity. researchgate.net The resulting α-hydrazino acid derivatives can be further elaborated into more complex molecules, including hybrid hydrazino peptides. nih.gov

Cycloaddition Reactions and Heterocyclic Compound Formation

This compound is an excellent dienophile and electrophile in various cycloaddition reactions, providing efficient pathways to a range of heterocyclic compounds. nih.govbohrium.com These reactions are particularly powerful when rendered asymmetric, leading to the synthesis of enantiomerically pure heterocycles that are common frameworks in pharmaceuticals and natural products. organic-chemistry.orgmdpi.comrsc.org

The hetero-Diels-Alder reaction is one of the most versatile methods for constructing six-membered heterocycles. organic-chemistry.orgnih.gov When glyoxylate esters like this compound are used as the dienophile, the reaction provides access to dihydropyran derivatives. The development of chiral Lewis acid catalysts has enabled highly enantioselective versions of this reaction. nih.gov

For example, the reaction between Danishefsky's diene and glyoxylate esters can be catalyzed by chiral bis(oxazoline)-metal complexes. nih.gov In the presence of a catalyst derived from a (1R, 2S)-bis(oxazoline) ligand and Cu(OTf)₂, the corresponding hetero-Diels-Alder product can be obtained in good yield and with significant enantiomeric excess after acid-mediated cyclization of the initial aldol (B89426) adduct. nih.gov The reaction conditions, including the choice of metal, ligand, and temperature, are crucial for achieving high levels of stereocontrol.

Table 1: Asymmetric Hetero-Diels-Alder Reaction of Glyoxylate Esters with Danishefsky's Diene

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Cu(OTf)₂-Bis(oxazoline) (10) | CH₂Cl₂ | -78 | 40 | 47 |

| 2 | Other Metal-Ligand Complexes | Toluene (B28343) | -20 to -78 | 23-87 | 23-86 |

Data synthesized from literature findings. organic-chemistry.orgnih.gov

Nitrogen-containing heterocycles (aza-heterocycles) are ubiquitous in biologically active molecules, making their synthesis a major focus of chemical research. nih.govnih.gov this compound derivatives, particularly imines, serve as key building blocks in strategies aimed at constructing these important scaffolds.

One powerful method for synthesizing chiral nitrogen heterocycles is the aza-Michael reaction, which can be performed with high stereoselectivity. rsc.org While not a direct cycloaddition, this reaction is a key step in many cascade processes that lead to the formation of heterocyclic rings. Furthermore, imines derived from glyoxylate can participate in aza-Diels-Alder reactions to form chiral piperidine (B6355638) derivatives. The use of organocatalysts, such as proline, has been shown to effectively catalyze these transformations, often proceeding in an environmentally friendly manner. organic-chemistry.org The versatility of these methods allows for the synthesis of a diverse array of substituted imidazolidines, piperidines, and other important aza-heterocycles from glyoxylate-derived precursors. nih.gov

Multicomponent Reactions (MCRs) Leveraging Glyoxylate Esters

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient strategy for the rapid construction of complex molecular architectures. Glyoxylate esters, including this compound, have emerged as powerful and versatile substrates in a variety of MCRs, offering a direct route to densely functionalized molecules. Their utility stems from the presence of two adjacent electrophilic carbon atoms, allowing for sequential and controlled bond formations.

Glyoxylates as Versatile C1/C2 Building Blocks in Diverse MCRs

The unique structural feature of glyoxylate esters is the presence of an aldehyde and an ester functionality on adjacent carbons. This arrangement allows them to act as either a C1 or a C2 building block, depending on the reaction conditions and the nature of the other reacting partners. This versatility has been exploited in the design of novel MCRs for the synthesis of a wide range of heterocyclic and acyclic compounds.

One notable example of the versatility of glyoxylate esters is seen in the chemistry of silyl (B83357) glyoxylates, which have been developed as flexible reagents for multicomponent coupling reactions. nih.gov The strategic selection of nucleophilic and electrophilic partners allows the silyl glyoxylate to function as a synthetic equivalent to a dipolar glycolic acid synthon, a glyoxylate anion synthon, or an α-keto ester homoenolate synthon. nih.gov This adaptability leads to significant structural diversity in the resulting three- and four-component coupling adducts. nih.gov

The ability of glyoxylate esters to participate in MCRs is not limited to silyl derivatives. Ethyl glyoxylate, for instance, has been utilized in Stetter reactions to produce α,γ-diketoesters, which can then undergo further transformations. nih.gov The products of these reactions are formal glycolate (B3277807) Michael adducts, a structural motif that is otherwise challenging to access directly. nih.gov

The general reactivity pattern of glyoxylate esters in MCRs often involves an initial nucleophilic attack at the aldehyde carbon, followed by a subsequent reaction at the ester carbonyl or the α-carbon. This sequential reactivity allows for the controlled assembly of multiple components in a single pot.

Table 1: Examples of Multicomponent Reactions Involving Glyoxylate Esters

| MCR Type | Glyoxylate Derivative | Role of Glyoxylate | Key Bond Formations | Resulting Scaffold |

|---|---|---|---|---|

| Three-component coupling | Silyl glyoxylate | Glycolic acid synthon equivalent | C-C, C-O | α,α-Disubstituted glycolic acids |

| Four-component coupling | Silyl glyoxylate | Glyoxylate anion synthon equivalent | C-C, C-N | Functionalized amino acid derivatives |

| Stetter Reaction | Ethyl glyoxylate | C2 electrophile | C-C | α,γ-Diketoesters |

Enantioselective Variants of Multicomponent Reactions with Glyoxylate Substrates

The development of enantioselective MCRs is a significant goal in modern organic synthesis, as it allows for the creation of chiral molecules with high stereocontrol in a single step. rsc.org Glyoxylate esters have proven to be valuable substrates in this context, with several strategies being developed to induce asymmetry in MCRs involving these building blocks.

One approach to achieving enantioselectivity is the use of chiral auxiliaries attached to the glyoxylate ester. For example, the acid-catalyzed ene reaction of 8-phenylmenthol glyoxylate with various alkenes has been shown to proceed with high levels of asymmetric induction, consistently exceeding 93%. rsc.org In this case, the chiral alcohol moiety directs the facial selectivity of the incoming nucleophile.

Another powerful strategy is the use of chiral catalysts, which can control the stereochemical outcome of the reaction. This has been particularly successful in reactions that proceed through dynamic kinetic resolution. For instance, β-silyloxy-α-keto esters, derived from the addition of silyl glyoxylates to aldehydes, can be prone to racemization under basic conditions. nih.gov This lability can be harnessed in asymmetric transfer hydrogenation reactions, where a chiral catalyst selectively reduces one enantiomer of the rapidly equilibrating substrate, leading to a highly enantioenriched product. nih.gov

Furthermore, chiral Lewis base catalysts have been employed in enantioselective three-component reactions. For example, an enantioselective synthesis of tetrahydropyridazinones was developed utilizing chiral α,β-unsaturated acylammonium salts, malonates, and azodicarboxylates, achieving high enantiomeric ratios (up to 99:1 er). nsf.gov While this specific example does not directly use a glyoxylate ester, the principles of using chiral catalysts to control the stereochemistry of MCRs are broadly applicable to glyoxylate-based systems.